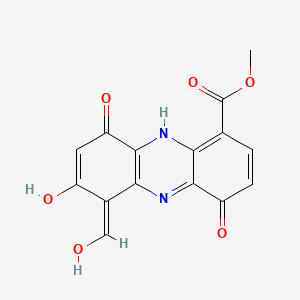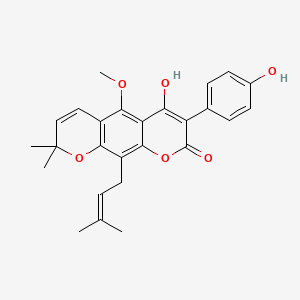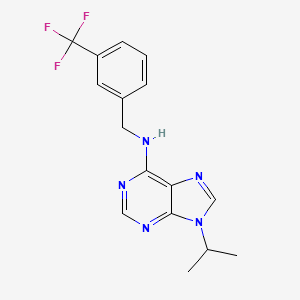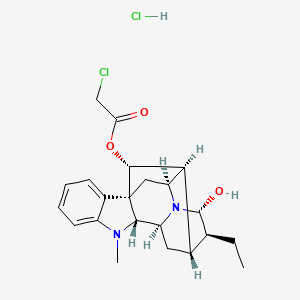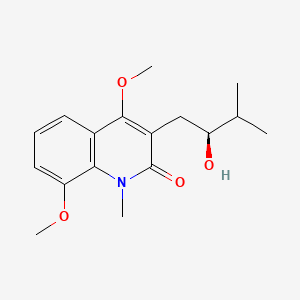
Lunacridine, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Lunacridine is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research and Chemopreventive Properties
Lunacridine, a peptide derived from plants, has been the subject of pharmacological studies focusing on its potential health benefits. Notably, researchers in Latvia have conducted studies on lunasin, a peptide similar to lunacridine, investigating its effects on the central nervous system in rodents. These studies have revealed that lunasin has marked neuroleptic/cataleptic effects and can bind to dopamine D1 receptors, suggesting its potential role in neurological applications (Muceniece et al., 2016). Additionally, the chemopreventive properties of peptides like lunasin have been highlighted, with studies indicating their potential in preventing different stages of cancer due to their anti-inflammatory and antioxidant properties (Hernández-Ledesma, Hsieh & de Lumen, 2013).
Bioactive Components in Soybean
Lunacridine is also related to bioactive components found in soybeans. Research on soybean-derived peptides, including lunasin, has been extensive, focusing on their health benefits and their role in disease prevention. The concentration of lunasin in soybeans and soy products is influenced by factors such as cultivar and environmental conditions, indicating the potential for enhancing its concentration through breeding and optimizing growth conditions (Wang et al., 2008).
Therapeutic Applications of Acridine Derivatives
While not directly linked to lunacridine, studies on acridine derivatives, which share structural similarities, have been explored for their therapeutic applications. These derivatives have been investigated for their potential in treating various diseases, including cancer, Alzheimer's, and infections, mainly due to their ability to intercalate DNA and influence biological processes related to DNA and its enzymes (Zhang et al., 2014).
Eigenschaften
CAS-Nummer |
160024-37-3 |
|---|---|
Produktname |
Lunacridine, (S)- |
Molekularformel |
C17H23NO4 |
Molekulargewicht |
305.374 |
IUPAC-Name |
2(1H)-Quinolinone, 3-(2-hydroxy-3-methylbutyl)-4,8-dimethoxy-1-methyl-, (S)- |
InChI |
InChI=1S/C17H23NO4/c1-10(2)13(19)9-12-16(22-5)11-7-6-8-14(21-4)15(11)18(3)17(12)20/h6-8,10,13,19H,9H2,1-5H3/t13-/m0/s1 |
InChI-Schlüssel |
VRMGQDHQTYUISY-ZDUSSCGKSA-N |
SMILES |
O=C1N(C)C2=C(C=CC=C2OC)C(OC)=C1C[C@H](O)C(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(-)-Lunacridine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



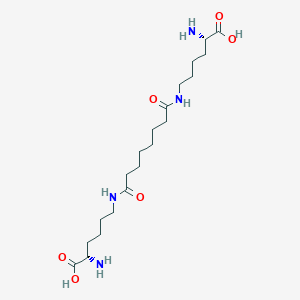
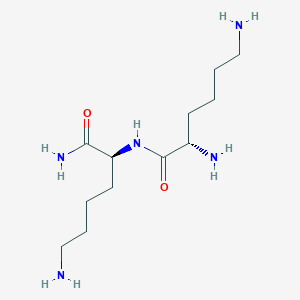
![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)
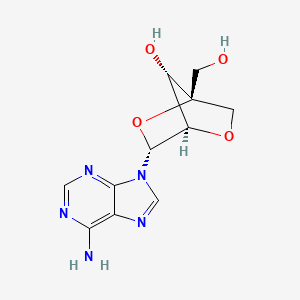
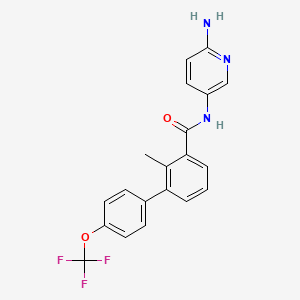
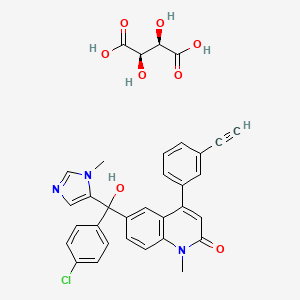
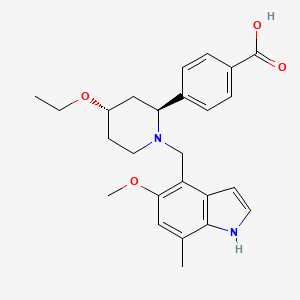
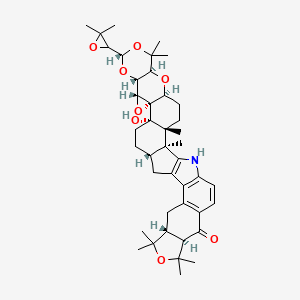
![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
